molecular formula C9H9N3O2 B1454118 4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine CAS No. 1249939-19-2

4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine

Cat. No.: B1454118
CAS No.: 1249939-19-2
M. Wt: 191.19 g/mol
InChI Key: FGEJAVUASZFJAJ-UHFFFAOYSA-N
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Description

The compound “4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. The “3-Methoxyphenyl” part suggests the presence of a phenyl ring (a ring of 6 carbon atoms, i.e., a benzene ring) with a methoxy group (-O-CH3) attached to it.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring and the 3-methoxyphenyl group. Techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) could be used to analyze the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. The oxadiazole ring is aromatic and thus relatively stable, but could potentially be involved in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in certain solvents .

Scientific Research Applications

Therapeutic Potential of Oxadiazole Compounds

4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine is a derivative of the 1,3,4-oxadiazole family, known for its significant biological and pharmacological activities. Oxadiazoles are characterized by their five-membered aromatic ring structure containing at least one oxygen and two nitrogen atoms, making them a focal point in the development of therapeutic agents. Research indicates that oxadiazole derivatives exhibit a wide array of bioactivities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties (Verma et al., 2019; Nayak & Poojary, 2019). This highlights the compound's potential as a key structural element in the development of new drugs.

Role in Metal-Ion Sensing

Beyond therapeutic applications, oxadiazole derivatives, including those similar to this compound, are explored for their applications in material science, particularly in the development of chemosensors. The structural features of these compounds, such as high photoluminescent quantum yield and excellent thermal and chemical stability, make them suitable for metal-ion sensing applications. They demonstrate potential in detecting and sensing various metal ions, utilizing mechanisms like photo-induced electron transfer and complex formation, which are crucial in environmental monitoring and analytical chemistry (Sharma et al., 2022).

Antimicrobial and Antiviral Properties

The antimicrobial resistance crisis has spurred interest in developing new antimicrobials from oxadiazole derivatives. These compounds, including this compound, have been investigated for their potent antimicrobial activities, covering a broad spectrum from antibacterial and antifungal to antiviral properties. Recent studies show that new structures containing the 1,3,4-oxadiazole ring surpass the activity of known antibiotics, indicating a promising future in antimicrobial drug development (Glomb & Świątek, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. If it has medicinal properties, it could interact with various enzymes, receptors, or other proteins in the body .

Future Directions

The future research directions for this compound could involve further studies to elucidate its synthesis, structure, properties, and potential applications. It could also be interesting to explore its biological activity and potential medicinal uses .

Properties

IUPAC Name

4-(3-methoxyphenyl)-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-13-7-4-2-3-6(5-7)8-9(10)12-14-11-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEJAVUASZFJAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Methoxyphenyl)-1,2,5-oxadiazol-3-amine
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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